(+/-)-Mevalonolactone-1-13C
Overview
Description
Synthesis Analysis
This involves understanding how the compound is made. This could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications
Synthesis and Labeling
- Synthesis Techniques : The synthesis of mevalonolactone with 13C labels at positions 2 and 3 was reported, highlighting its utility as a substrate in biosynthetic studies using 13C-NMR as an analytical tool (Degraw & Uemura, 1979).
- Labeling Studies in Fungi : 13C-labeled isotopomers of mevalonolactone were used in feeding experiments with endophytic fungus Geniculosporium, facilitating the identification of volatile compounds like pogostol without compound purification (Barra, Schulz, & Dickschat, 2014).
Biosynthesis and Metabolic Studies
- Insights into Terpene Biosynthesis : The incorporation of synthetic [2-13C]mevalonolactone into known terpenoids in Fusarium fujikuroi was studied, providing detailed insights into the mechanisms of terpene biosynthesis in fungi (Citron, Brock, Tudzynski, & Dickschat, 2014).
- Studying Crosstalk in Plant Pathways : Experiments with [2-13C1]mevalonolactone in Catharanthus roseus cell cultures illuminated the crosstalk between the mevalonate pathway and deoxyxylulose phosphate pathway in plants, revealing complex regulatory mechanisms (Schuhr et al., 2004).
Other Applications
- Pheromone Biosynthesis Studies : Studies on red flour beetles showed that 13C-labeled mevalonolactone contributed to understanding the biosynthetic origin of their aggregation pheromone, 4,8-Dimethyldecanal (Kim, Matsuyama, & Suzuki, 2005).
- Isopentenyl tRNA Synthesis : Research demonstrated the incorporation of [3H]-mevalonolactone into 3H-labeled delta 2-isopentenyl tRNA in human fibroblasts, highlighting its role in tRNA synthesis (Faust, Brown, & Goldstein, 1980).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-hydroxy-4-methyl(213C)oxan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i5+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVXNLLUYHCIIH-HOSYLAQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC(=O)C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCO[13C](=O)C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746102 | |
Record name | 4-Hydroxy-4-methyl(2-~13~C)oxan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73834-54-5 | |
Record name | 4-Hydroxy-4-methyl(2-~13~C)oxan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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